molecular formula C3H10ClNO3 B14450865 Nitrilotrimethanol--hydrogen chloride (1/1) CAS No. 78063-42-0

Nitrilotrimethanol--hydrogen chloride (1/1)

Cat. No.: B14450865
CAS No.: 78063-42-0
M. Wt: 143.57 g/mol
InChI Key: RSSHUWHSFGCSHG-UHFFFAOYSA-N
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Description

Nitrilotrimethanol–hydrogen chloride (1/1) is a chemical compound that combines nitrilotrimethanol with hydrogen chloride in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrilotrimethanol–hydrogen chloride (1/1) can be synthesized through the reaction of nitrilotrimethanol with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where nitrilotrimethanol is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of nitrilotrimethanol–hydrogen chloride (1/1) involves large-scale reactors where nitrilotrimethanol is continuously fed into the reactor, and hydrogen chloride gas is introduced under controlled pressure and temperature conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Nitrilotrimethanol–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The hydrogen chloride component can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other halide salts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrilotrimethanol oxides, while reduction could produce nitrilotrimethanol derivatives with altered functional groups.

Scientific Research Applications

Nitrilotrimethanol–hydrogen chloride (1/1) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which nitrilotrimethanol–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrogen chloride component can facilitate protonation reactions, altering the activity of enzymes and other proteins. The nitrilotrimethanol moiety can interact with various biomolecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Nitrilotriacetic acid: Similar in structure but contains carboxyl groups instead of hydroxyl groups.

    Trimethylolpropane: Contains three hydroxyl groups but lacks the nitrile group.

    Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.

Uniqueness

Nitrilotrimethanol–hydrogen chloride (1/1) is unique due to its combination of nitrile and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound in research and industry.

Properties

CAS No.

78063-42-0

Molecular Formula

C3H10ClNO3

Molecular Weight

143.57 g/mol

IUPAC Name

[bis(hydroxymethyl)amino]methanol;hydrochloride

InChI

InChI=1S/C3H9NO3.ClH/c5-1-4(2-6)3-7;/h5-7H,1-3H2;1H

InChI Key

RSSHUWHSFGCSHG-UHFFFAOYSA-N

Canonical SMILES

C(N(CO)CO)O.Cl

Origin of Product

United States

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